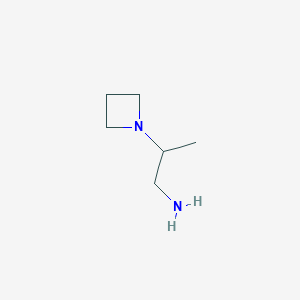

2-(Azetidin-1-yl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Azetidin-1-yl)propan-1-amine is a chemical compound with the CAS Number: 1555973-00-6 . It has a molecular weight of 114.19 and its IUPAC name is this compound .

Synthesis Analysis

A new, one-pot protocol using mild conditions has been developed for the straightforward synthesis of various drug-like N-aminopropyl scaffolds . This process combines azetidine dimerization with a subsequent functionalization such as alkylation or amide formation .Molecular Structure Analysis

The InChI Code of this compound is 1S/C6H14N2/c1-6(5-7)8-3-2-4-8/h6H,2-5,7H2,1H3 .Scientific Research Applications

Building Blocks for Organic Synthesis

2-(Azetidin-1-yl)propan-1-amine, due to its structural resemblance to azetidin-2-ones (β-lactams), plays a significant role as a synthon in the synthesis of various biologically significant compounds. Its utility stems from the exploitation of the strain energy of the four-membered cyclic lactam skeleton, making it a valuable precursor for synthesizing aromatic β-amino acids, peptides, polyamines, polyamino alcohols, amino sugars, and polyamino ethers. This diverse chemical utility underscores its importance in organic synthesis and drug development processes (Deshmukh et al., 2004).

Antimicrobial Agents

In the realm of medicinal chemistry, this compound derivatives have shown potential as antimicrobial agents. The synthesis of novel azetidin-2-ones and their evaluation for antimicrobial activity highlight the compound's role in developing new therapeutic agents. Such derivatives have been screened against various microbial strains, demonstrating the broad applicability of this compound in addressing microbial resistance (Ansari & Lal, 2009).

Corrosion Inhibition

Another intriguing application of derivatives of this compound is in the field of corrosion science. Tertiary amines synthesized from this compound have been studied for their inhibitive performance on carbon steel corrosion, showcasing their potential as anodic inhibitors. These compounds form a protective layer on the metal surface, retarding anodic dissolution and offering a promising avenue for industrial applications in corrosion protection (Gao, Liang, & Wang, 2007).

Bioactive Compound Synthesis

The therapeutic potential of vicinal diaryl azetidin-2-ones, closely related to this compound, has been explored for a variety of bioactivities. Compounds derived from this structure have been identified with cholesterol absorption inhibitory, antiproliferative, antimicrobial, antitubercular, and anti-inflammatory and analgesic activities. This underscores the compound's versatility in synthesizing bioactive molecules for various therapeutic applications (Ghuge & Murumkar, 2018).

Fundamental Chemistry and Heterocyclic Synthesis

Azetidines and their derivatives, such as this compound, are pivotal in the synthesis of cyclic products like piperidines, pyrrolidines, and pyrroles. Their ability to undergo reactions with electrophiles and nucleophiles, coupled with ring-opening transformations, showcases their fundamental importance in heterocyclic chemistry. This leads to the creation of diverse molecules with potential applications in drug development and material science (Singh, D’hooghe, & Kimpe, 2008).

Future Directions

The 2-(Azetidin-1-yl)propan-1-amine moiety is present in various potentially pharmacologically-active molecules and can be of interest also for the design of metal-complexing agents . Future research may focus on the development of new synthesis methods and the exploration of its potential applications in medicinal chemistry.

Mechanism of Action

Target of Action

Azetidine derivatives are known to exhibit a broad range of chemical and biological properties . They are used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that azetidine derivatives interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Azetidine derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and target .

Pharmacokinetics

Azetidine derivatives are known to have diverse pharmacokinetic properties, depending on the specific derivative .

Result of Action

Azetidine derivatives are known to have a variety of effects at the molecular and cellular level, depending on the specific derivative and target .

Action Environment

It is known that environmental factors can influence the action of many drugs .

Properties

IUPAC Name |

2-(azetidin-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6(5-7)8-3-2-4-8/h6H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZFLGYOIRLVTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1CCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)pyrazine-2-carbonitrile](/img/structure/B2754373.png)

![(3Ar,8bR)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3'-oxetane]](/img/structure/B2754377.png)

![Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2754378.png)

![2-[(4-fluorophenyl)sulfanyl]-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2754380.png)

![N-(benzo[d]thiazol-6-yl)-3-butoxybenzamide](/img/structure/B2754385.png)

![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2754387.png)

![3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-fluorobenzenesulfonamide](/img/structure/B2754394.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2754396.png)